![molecular formula C19H12Cl2FN3O2S B2491726 (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetamide CAS No. 786676-75-3](/img/structure/B2491726.png)
(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of thiazolidinone derivatives, including compounds structurally similar to the one , typically involves condensation reactions of appropriate aldehydes with thiazolidinone under various conditions. For instance, Sunder and Maleraju (2013) described the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, demonstrating the versatility of thiazolidinone derivatives in chemical synthesis and their potential in producing compounds with significant biological activity (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The structural analysis of thiazolidinone derivatives reveals significant insights into their molecular architecture and potential interaction mechanisms. Galushchinskiy et al. (2017) detailed the crystal structures of two (oxothiazolidin-2-ylidene)acetamides, offering a comparative perspective with related structures, thus highlighting the influence of molecular conformation on the biological and chemical properties of these compounds (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Chemical Reactions and Properties
Thiazolidinone derivatives engage in a variety of chemical reactions, contributing to their versatile pharmacological profile. The synthesis process often involves the formation of key intermediates through N-alkylation reactions, as discussed by Lelyukh et al. (2023), where novel 1,3,4-oxadiazole substituted thiazolidinones were synthesized, demonstrating their applicability in producing anticancer agents (Lelyukh et al., 2023).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation. These properties are directly influenced by the molecular structure and substituents present on the thiazolidinone core.
Chemical Properties Analysis
The chemical properties of thiazolidinone derivatives, including reactivity, stability, and pKa values, are essential for understanding their behavior in biological systems. For example, the synthesis and complexing properties of alkyl (3-oxo-2,3-dihydrothiophen-2-ylidene)- and (4-oxothiazolidin-5-ylidene)acetate derivatives by Kosterina et al. (2004) illustrate the potential of thiazolidinone derivatives to act as cation carriers, demonstrating their utility in designing compounds with desired chemical properties (Kosterina, Morzherin, Kramarenko, Berseneva, Matern, Tkachev, & Bakulev, 2004).
properties
IUPAC Name |
(2Z)-2-cyano-2-[5-[(2,5-dichlorophenyl)methyl]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2FN3O2S/c20-11-1-6-15(21)10(7-11)8-16-18(27)25(13-4-2-12(22)3-5-13)19(28-16)14(9-23)17(24)26/h1-7,16H,8H2,(H2,24,26)/b19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWKVYRDPGOZJZ-RGEXLXHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=C(C=CC(=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=C(C=CC(=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetamide |
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